3-Allyloxy-2-hydroxypropyl acetoacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93893-87-9 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2-hydroxy-3-prop-2-enoxypropyl) 3-oxobutanoate |
InChI |
InChI=1S/C10H16O5/c1-3-4-14-6-9(12)7-15-10(13)5-8(2)11/h3,9,12H,1,4-7H2,2H3 |
InChI Key |
OZIOEOAGXXYJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC(COCC=C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Allyloxy 2 Hydroxypropyl Acetoacetate
Direct Synthesis Approaches
The synthesis of 3-Allyloxy-2-hydroxypropyl acetoacetate (B1235776) can be achieved through several direct methods, primarily involving the formation of the ester linkage.
Esterification Pathways and Reaction Conditions
The most direct pathway to 3-Allyloxy-2-hydroxypropyl acetoacetate is through the esterification or transesterification of 3-allyloxy-1,2-propanediol (B54475). One common method involves the reaction of 3-allyloxy-1,2-propanediol with an acetoacetate ester, such as ethyl acetoacetate, in a transesterification reaction. chemistry-reaction.com This equilibrium-driven process often requires the removal of the alcohol byproduct (ethanol in this case) to drive the reaction towards the desired product. The reaction is typically conducted at elevated temperatures. psiberg.comias.ac.in
Another plausible route is the reaction of 3-allyloxy-1,2-propanediol with diketene (B1670635). Diketene serves as a highly reactive acetoacetylating agent. This reaction is often carried out in the presence of a catalyst to promote the selective acetoacetylation of one of the hydroxyl groups of the diol.
Alternatively, the synthesis can commence from allyl glycidyl (B131873) ether. The epoxide ring of allyl glycidyl ether can be opened by a nucleophile, such as the enolate of acetoacetic acid, to form the target molecule. This approach offers a different strategic pathway to the desired product.
The synthesis of the precursor, 3-allyloxy-1,2-propanediol, is well-established and typically involves the acid-catalyzed hydrolysis of allyl glycidyl ether. acs.orgprepchem.com For instance, heating allyl glycidyl ether with water in the presence of a catalytic amount of perchloric acid can produce 3-allyloxy-1,2-propanediol in high yield. acs.orgprepchem.com
Table 1: Synthesis of 3-Allyloxy-1,2-propanediol This interactive table summarizes a common synthetic method for the precursor compound.
| Reactants | Catalyst | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Allyl glycidyl ether, Water | Perchloric acid (70% aq.) | 80 °C | 12 hours | 86% | acs.orgprepchem.com |
Catalyst Systems for Optimized Yields
The choice of catalyst is crucial for achieving high yields and selectivity in the synthesis of this compound. For transesterification reactions, various catalysts have been explored. Boric acid has been shown to be an effective and environmentally benign catalyst for the transesterification of ethyl acetoacetate with primary and secondary alcohols, achieving high yields. chemistnotes.com Zirconia-supported lanthanum oxide (La2O3/ZrO2) has also been utilized as a solid acid catalyst in transesterification reactions, with its activity being related to its basicity. google.com For the esterification of secondary alcohols, which can be sensitive to dehydration, metal salts of acidic ion-exchange resins have been employed to afford high yields of the corresponding esters. google.com
In the context of diketene reactions with alcohols, Lewis acids are often employed as catalysts. Scandium(III) triflate (Sc(OTf)3) is a known Lewis acid catalyst that can promote reactions with bicyclobutanes, demonstrating its utility in activating substrates for addition reactions. rsc.org While not directly applied to this specific synthesis, its catalytic activity suggests potential applicability.
Functionalization of the Acetoacetate Moiety
The acetoacetate group in this compound is a key site for further chemical modification, enabling the creation of more complex and functional molecules.
Derivatization Reactions for Polymerizable Structures
The acetoacetate functionality can be readily derivatized to introduce polymerizable groups. For instance, the active methylene (B1212753) protons of the acetoacetate can participate in condensation reactions. One such reaction is the Knoevenagel condensation, where the acetoacetate condenses with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated dicarbonyl compound. psiberg.comthermofisher.comorganic-chemistry.orgsigmaaldrich.com This reaction introduces a new carbon-carbon double bond, which can then undergo polymerization.
Another strategy involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. chemistnotes.comwikipedia.org While the acetoacetate itself acts as a Michael donor, it can also be modified to contain a Michael acceptor.
Furthermore, the acetoacetate group can be a precursor for creating monomers for free-radical polymerization. google.comfujifilm.comgoogle.comlibretexts.orgresearchgate.netacs.org For example, a related compound, 3-(acryloyloxy)-2-hydroxypropyl methacrylate (B99206), which contains two polymerizable groups, highlights a pathway for creating crosslinkable monomers. ias.ac.inthermofisher.comorganic-chemistry.org The synthesis of such a molecule could potentially be adapted from this compound by reacting the hydroxyl group with acryloyl chloride or methacryloyl chloride.
Keto-Enol Tautomerism and its Exploitation in Synthesis
The acetoacetate moiety exists in equilibrium between its keto and enol forms. This keto-enol tautomerism is a fundamental property that can be exploited in synthesis. The enol form is a nucleophile and can react with various electrophiles. This reactivity is central to reactions like the Knoevenagel condensation, where the enolate form is the key reactive intermediate. psiberg.comthermofisher.comorganic-chemistry.orgsigmaaldrich.com
The position of the keto-enol equilibrium can be influenced by factors such as the solvent and the presence of catalysts. The enol form can be stabilized by intramolecular hydrogen bonding. This tautomerism is also crucial in the mechanism of transesterification of β-keto esters, which can proceed through an enol intermediate. chemistnotes.com
Reactions Involving the Allyloxy and Hydroxyl Groups
The allyloxy and secondary hydroxyl groups provide additional sites for chemical transformations, further expanding the synthetic utility of this compound.
The allyl group is susceptible to a variety of reactions. It can undergo epoxidation to form a glycidyl ether. The Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols, although its efficiency for homoallylic alcohols (as is the case here relative to the hydroxyl group) can be lower. acs.orgnih.govwikipedia.orgwikipedia.orgmdpi.com Vanadium-based catalysts have also been shown to be effective for the epoxidation of allylic alcohols. wikipedia.org Another reaction of the allyl group is the Prévost reaction, which converts an alkene to an anti-diol using iodine and a silver salt of a carboxylic acid. chemistry-reaction.comchemistnotes.comwikipedia.orgchemeurope.comorganic-chemistry.org The thiol-ene reaction provides a high-yield method for the anti-Markovnikov addition of a thiol across the double bond, which is a click chemistry reaction. wikipedia.org The allyl group can also participate in hydrosilylation reactions. nih.gov
The secondary hydroxyl group can be oxidized to a ketone using reagents such as pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation. youtube.comyoutube.com It can also be esterified with other carboxylic acids or converted into a better leaving group for subsequent nucleophilic substitution reactions. Selective etherification of the secondary hydroxyl group in the presence of the other functionalities presents a synthetic challenge but can be achieved under specific conditions, potentially using palladium-catalyzed decarboxylative allylation under neutral conditions to avoid side reactions with base-sensitive groups. nih.gov The selective esterification of primary alcohols in the presence of secondary alcohols can be achieved using specific catalysts like hafnium(IV) chloride, suggesting that selective reactions on the primary alcohol precursor are possible before acetoacetylation. researchgate.net
Transformations of the Allylic Double Bond: Grafting and Click Chemistry
The presence of a terminal allylic double bond in the this compound molecule opens up a plethora of possibilities for subsequent chemical modifications. This reactive handle allows for the covalent attachment of this molecule onto various substrates or for the introduction of new functional groups through highly efficient chemical reactions. Two prominent examples of such transformations are grafting reactions and click chemistry, which are extensively used in materials science and bioconjugation.
One of the most versatile and widely employed click chemistry reactions for modifying allylic double bonds is the thiol-ene reaction . nih.govyoutube.com This reaction proceeds via a radical-mediated addition of a thiol (a compound containing an S-H group) across the double bond, forming a stable thioether linkage. youtube.com The reaction is typically initiated by UV light or a radical initiator and is known for its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups, making it a true "click" reaction. nih.govyoutube.com In the context of this compound, the thiol-ene reaction can be used to append a variety of functionalities, depending on the nature of the thiol used. For instance, reacting it with a thiol-containing biomolecule would allow for its conjugation to proteins or peptides. Similarly, reaction with a thiol-functionalized polymer would result in the grafting of the acetoacetate moiety onto a polymer backbone.
The reactivity of the allyl group is analogous to that observed in other allyl-containing compounds, such as 3-allyloxy-2-hydroxypropyl-cellulose, where the double bond is utilized for further functionalization. researchgate.net
Another important class of reactions involving the allylic double bond is grafting polymerization . In this approach, the double bond can act as a monomer or a co-monomer in a polymerization reaction. For example, free radical polymerization can be initiated in the presence of this compound, leading to the formation of a polymer with pendant acetoacetate groups. These groups can then be used for further cross-linking or as chelating sites for metal ions. This strategy is particularly useful for modifying the surface properties of materials.
The versatility of the allylic double bond is further highlighted by its ability to participate in other addition reactions, such as hydrosilylation, which involves the addition of a Si-H bond across the double bond. wikipedia.org This reaction is catalyzed by transition metal complexes, typically platinum-based, and is a common method for creating silicon-carbon bonds. nih.gov This would allow for the incorporation of the this compound moiety into silicone-based materials. nih.gov
Selective Derivatization of the Secondary Hydroxyl Group
The this compound molecule possesses a secondary hydroxyl group, which provides another site for chemical modification. The selective derivatization of this hydroxyl group, in the presence of the ester and allyl functionalities, is crucial for synthesizing more complex molecules with tailored properties.
Esterification is a common method for modifying hydroxyl groups. Selective esterification of the secondary hydroxyl group in this compound can be achieved using various modern synthetic methods that offer high chemoselectivity. For instance, the use of specific activating agents and catalysts can direct the reaction to the hydroxyl group while leaving the acetoacetate ester intact. One such method involves the use of triphenylphosphine (B44618) and iodine in the presence of a catalytic amount of zinc triflate (Zn(OTf)2). nih.govresearchgate.net This system has been shown to effectively promote the esterification of alcohols while being tolerant of other functional groups. nih.govresearchgate.net The reaction proceeds through the formation of a more reactive intermediate, which then readily reacts with a carboxylic acid to form the desired ester. nih.govresearchgate.net
The selectivity of the esterification can be controlled by the choice of reagents and reaction conditions. For example, using a bulky acylating agent can favor the reaction with the less sterically hindered primary hydroxyl group if one were present, but in this case, it allows for the selective acylation of the secondary alcohol.
The ability to selectively modify the secondary hydroxyl group is a key feature that enhances the synthetic utility of this compound, allowing for the creation of a diverse range of derivatives with potential applications in various fields.
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact and enhance safety. The synthesis of this compound and its precursors can be designed to be more sustainable by considering several factors, including the choice of starting materials, catalysts, and reaction conditions.
A key starting material for the synthesis of the target molecule is allyl glycidyl ether (AGE) . wikipedia.org Traditional synthesis routes for AGE often involve the use of corrosive and hazardous reagents like epichlorohydrin (B41342) and strong acids. google.comresearchgate.net However, greener alternatives are being developed. For example, the use of solid acid catalysts, such as perchlorates, can replace corrosive liquid acids, simplifying the work-up procedure and reducing waste. google.com Another promising approach is the epoxidation of diallyl ether using a heterogeneous catalyst like Ti-MWW with an organic hydroperoxide, which can be a more environmentally benign route. researchgate.net
The acetoacetate moiety is typically introduced via reaction with diketene or by transesterification with an acetoacetate ester. google.comgoogle.com Green catalytic methods for the production of acetoacetate esters are being explored, which aim to reduce waste and energy consumption. google.com For instance, the use of efficient catalysts can improve the yield and selectivity of the reaction of diketene with alcohols. google.com
Enzymatic synthesis represents a powerful green chemistry tool for the preparation of acetoacetate esters. google.com Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous or solvent-free systems. google.com For example, a lipase (B570770) could be used for the transesterification of an alkyl acetoacetate with 3-allyloxy-1,2-propanediol to produce the target molecule. This would avoid the use of harsh chemical catalysts and simplify the purification process. google.com
Utilizing renewable starting materials where possible.
Employing catalytic methods to reduce the amount of waste generated. google.com
Choosing solvents with a lower environmental impact or performing reactions in solvent-free conditions.
Designing the process to be energy-efficient.
Mechanistic Investigations of Reactions Involving 3 Allyloxy 2 Hydroxypropyl Acetoacetate
Mechanistic Pathways of the Acetoacetate (B1235776) Functionality
The acetoacetate portion of the molecule is a β-keto ester, a class of compounds known for the enhanced acidity of the α-hydrogens located between the two carbonyl groups. wikipedia.org This acidity facilitates the formation of a resonance-stabilized enolate, which is a potent nucleophile and a key intermediate in many reactions. pressbooks.pub
The enolate derived from 3-Allyloxy-2-hydroxypropyl acetoacetate can participate in condensation reactions, most notably the Claisen condensation. This reaction involves the nucleophilic attack of an enolate on the carbonyl group of another ester molecule, leading to the formation of a new carbon-carbon bond and a β-keto ester. website-files.comresearchgate.netyoutube.com In the context of this compound, a self-condensation is less likely due to steric hindrance. However, in a crossed Claisen condensation, the enolate of this compound can react with a different, non-enolizable ester. website-files.com
The mechanism proceeds in several steps:
Enolate Formation: A base, typically an alkoxide like sodium ethoxide, abstracts an acidic α-hydrogen from the methylene (B1212753) group between the two carbonyls of the acetoacetate moiety to form a resonance-stabilized enolate. wikipedia.org
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of another ester molecule.
Elimination: The tetrahedral intermediate formed collapses, eliminating an alkoxide leaving group to yield a new β-dicarbonyl compound. umb.edu
This pathway allows for the extension of the carbon chain and the synthesis of more complex 1,3-dicarbonyl structures. emu.edu.tr
The stabilized enolate of this compound is an excellent nucleophile for conjugate additions, particularly the Michael addition. adichemistry.comchemistrysteps.comlibretexts.org This reaction involves the 1,4-addition of the enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). openstax.orglibretexts.org
The mechanism of the Michael reaction is as follows:
An enolate ion is generated from the acetoacetate using a base. libretexts.org
The enolate attacks the β-carbon of the α,β-unsaturated system, which is an electrophilic site due to resonance. chemistrysteps.com
This addition forms a new enolate intermediate, which is then protonated during workup to yield the final 1,5-dicarbonyl product. adichemistry.comlibretexts.org
The Michael reaction is thermodynamically controlled and favored at higher temperatures, competing with the kinetically controlled 1,2-addition to the carbonyl group. adichemistry.com It is a powerful tool for forming carbon-carbon bonds and constructing complex molecules. libretexts.orgopenstax.org
| Step | Description | Key Intermediates | Driving Force |
|---|---|---|---|
| 1. Enolate Formation | Deprotonation of the α-carbon between the two carbonyls of the acetoacetate moiety by a base. | Resonance-stabilized enolate | Acidity of the α-hydrogen (pKa ≈ 11) |
| 2. Conjugate Addition | Nucleophilic attack of the enolate on the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org | New, larger enolate intermediate | Formation of a stable C-C single bond |
| 3. Protonation | Protonation of the resulting enolate by a protic solvent or during acidic workup. | Final 1,5-dicarbonyl product | Neutralization of the enolate anion |
Detailed Mechanisms of Allylic Group Transformations
The allyloxy group in this compound provides a site for a unique set of reactions involving the ether linkage and the adjacent carbon-carbon double bond.
Allylic ethers are known to undergo sigmatropic rearrangements. The fiveable.melibretexts.org-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol under strongly basic conditions. organic-chemistry.orgwikipedia.orgsynarchive.com The reaction proceeds through a five-membered, cyclic transition state. organic-chemistry.orgwikipedia.org
The mechanism involves:
Deprotonation: A strong base (e.g., BuLi) deprotonates the carbon adjacent to the ether oxygen, forming a carbanion.
fiveable.melibretexts.org-Sigmatropic Shift: A concerted rearrangement occurs where a new carbon-carbon bond is formed between the carbanion and the terminal carbon of the allyl group, with simultaneous cleavage of the carbon-oxygen bond. organic-chemistry.org This is a thermally allowed process that often competes with the fiveable.meopenstax.org-Wittig rearrangement, but the fiveable.melibretexts.org-shift is generally favored at lower temperatures. wikipedia.orgscripps.edu
Another relevant transformation for allylic ethers is the Claisen rearrangement, which typically involves allyl vinyl ethers and occurs upon heating. redalyc.orglibretexts.orglibretexts.org This libretexts.orglibretexts.org-sigmatropic rearrangement proceeds through a six-membered cyclic transition state to form a γ,δ-unsaturated carbonyl compound. redalyc.orglibretexts.org
The alkene functionality within the allyloxy group is susceptible to both radical and electrophilic addition reactions.
Radical Addition: In the presence of a radical initiator and a low concentration of a halogen source like N-bromosuccinimide (NBS), allylic halogenation can occur. quimicaorganica.orglibretexts.org This reaction proceeds via a radical chain mechanism. libretexts.orglibretexts.org
Initiation: Homolytic cleavage of the halogen source (e.g., Br₂) initiated by light or heat forms halogen radicals. libretexts.org
Propagation: A halogen radical abstracts an allylic hydrogen from the substrate, forming a resonance-stabilized allylic radical. libretexts.orglibretexts.org This radical then reacts with another molecule of the halogen to form the allylic halide product and regenerate the halogen radical. libretexts.org
Termination: Radicals combine to terminate the chain. quimicaorganica.org
Electrophilic Addition: Alkenes act as nucleophiles and react with electrophiles. openstax.org The mechanism for the addition of an electrophile like HBr involves two steps: libretexts.orgopenstax.org
The π electrons of the double bond attack the electrophile (e.g., the proton from HBr), forming a carbocation intermediate and a new C-H bond. openstax.orglumenlearning.com According to Markovnikov's rule, the more stable carbocation is preferentially formed. lumenlearning.com
The nucleophile (e.g., Br⁻) then attacks the electrophilic carbocation, forming the final addition product. libretexts.orgopenstax.org
| Reaction Type | Reagents | Key Intermediate | Regioselectivity | Mechanism |
|---|---|---|---|---|
| Radical Halogenation | NBS, light/heat quimicaorganica.orglibretexts.org | Resonance-stabilized allylic radical libretexts.orglibretexts.org | Substitution at the allylic position | Radical chain reaction libretexts.org |
| Electrophilic Addition (e.g., HBr) | HBr, HCl, HI openstax.org | Carbocation openstax.orglumenlearning.com | Markovnikov addition | Two-step ionic mechanism openstax.org |
Acid-Catalyzed Dissociation Mechanisms of Related Esters
The ester linkage in this compound can be cleaved under acidic conditions through hydrolysis. libretexts.orgchemguide.co.uk For β-keto esters, this hydrolysis is often followed by a facile decarboxylation upon heating. wikipedia.orgaklectures.comlibretexts.org
Acid-Catalyzed Ester Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule acting as a nucleophile. pearson.com A series of proton transfers follows, leading to the elimination of the alcohol portion (in this case, 3-allyloxy-1,2-propanediol) and the formation of a β-keto acid (acetoacetic acid). libretexts.orgchemguide.co.uk The catalyst (H₃O⁺) is regenerated in the final step. libretexts.org
Decarboxylation: The resulting β-keto acid readily loses carbon dioxide upon heating. pressbooks.publibretexts.org The mechanism involves the formation of a cyclic, six-membered transition state, which facilitates the cleavage of the C-C bond. pressbooks.pub This produces an enol intermediate that rapidly tautomerizes to the more stable ketone product (acetone). pressbooks.pubyoutube.com
This sequence provides a method to transform the acetoacetate ester into a simple ketone, effectively removing the ester functionality after it has served its purpose in activating the α-position for other reactions. youtube.com
Stereochemical Control and Regioselectivity in Reactions
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific mechanistic studies on the stereochemical control and regioselectivity in reactions involving this compound. While the principles of stereocontrol and regioselectivity are fundamental in organic synthesis, detailed research findings, including reaction outcomes under various catalytic or stereodirecting conditions for this particular compound, are not documented in the searched resources.
The structure of this compound, featuring a chiral center at the 2-hydroxypropyl group and a reactive dicarbonyl moiety, suggests that its reactions could, in principle, be subject to stereochemical and regiochemical influences. The presence of the hydroxyl group and the allylic ether functionality offers potential sites for coordination with catalysts, which could direct the stereochemical outcome of reactions at the acetoacetate portion. Similarly, the two carbonyl groups of the acetoacetate present different environments for nucleophilic or electrophilic attack, making regioselectivity a key consideration in its transformations.
However, without experimental data from dedicated studies on this compound, any discussion of stereochemical control and regioselectivity would be purely speculative. Authoritative and scientifically accurate content, including data tables and detailed research findings as requested, cannot be generated. Further empirical research is required to elucidate the mechanistic pathways and to develop strategies for controlling the stereochemical and regiochemical outcomes of reactions involving this compound.
Polymerization Science and Macromolecular Engineering with 3 Allyloxy 2 Hydroxypropyl Acetoacetate
Homopolymerization and Copolymerization Studies
The polymerization of AHPAA is influenced by the distinct reactivities of its allyl and acetoacetate (B1235776) functionalities. While the allyl group can participate in radical polymerization, the acetoacetate group offers a pathway for post-polymerization modification or cross-linking.
Free Radical Polymerization Kinetics and Thermodynamics
The free-radical polymerization of monomers containing allyl groups is known to be kinetically challenging. acs.org Allyl compounds typically exhibit low reactivity in radical polymerization and a high propensity for degradative chain transfer. This occurs when a propagating radical abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond), forming a stable, non-propagating allyl radical. This process effectively terminates the kinetic chain, resulting in low molecular weight polymers and slow polymerization rates.
Controlled Radical Polymerization Techniques for Structured Polymers
To overcome the challenges associated with the free-radical polymerization of allyl-containing monomers, controlled radical polymerization (CRP) techniques offer a superior approach. sigmaaldrich.com Methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) can provide better control over molecular weight, lower polydispersity, and allow for the synthesis of complex architectures like block copolymers. sigmaaldrich.comresearchgate.net
For a monomer like AHPAA, CRP would be particularly advantageous. These techniques maintain a low concentration of active propagating radicals, which can suppress side reactions like chain transfer. cmu.edu RAFT polymerization, for instance, has been successfully used to copolymerize cyclic allylic sulfides, demonstrating its effectiveness in controlling the polymerization of less reactive allyl-type monomers. nih.gov By employing CRP, it is feasible to synthesize well-defined polymers of AHPAA, preserving the acetoacetate and hydroxyl functionalities for subsequent reactions. This allows for the creation of structured polymers where the functional groups are precisely placed along the polymer backbone, which is not achievable with conventional free-radical methods. acs.org
Copolymerization with Diverse Monomers for Tailored Architectures
Copolymerization is a key strategy to incorporate the functionalities of AHPAA into polymers with tailored properties. Due to the low reactivity of the allyl group, its copolymerization behavior with more reactive monomers like styrenes or acrylates is often non-ideal. The concept of monomer reactivity ratios (r₁, r₂) is crucial for predicting the final copolymer composition. open.edufiveable.me
For instance, in the copolymerization of methyl methacrylate (B99206) (MMA, M₁) with allyl acetate (B1210297) (AAc, M₂), a structurally similar monomer, the reactivity ratios were found to be r₁ (MMA) = 41 and r₂ (AAc) = 0.024. researchgate.net This significant difference indicates that the MMA propagating radical strongly prefers to add another MMA monomer rather than an AAc monomer, and the AAc radical also prefers to add an MMA monomer. This leads to a copolymer that is predominantly composed of MMA, with only sporadic incorporation of the allyl monomer, especially at low conversions. researchgate.net A similar trend would be expected for the copolymerization of AHPAA with acrylic or styrenic monomers.
Conversely, the acetoacetate group itself, when part of a more reactive monomer like acetoacetoxyethyl methacrylate (AAEM), is readily copolymerized with a wide range of vinyl monomers, including acrylates and styrenes. eastman.comresearchgate.net This suggests that the primary challenge in copolymerizing AHPAA lies with the reactivity of the allyl group, not the presence of the acetoacetate or hydroxyl moieties.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization Tendency |
| Methyl Methacrylate (MMA) | Allyl Acetate (AAc) | 41 | 0.024 | Rich in M₁, low M₂ incorporation |
| Styrene | Allyl Acetate (AAc) | 66 | 0.021 | Rich in M₁, very low M₂ incorporation |
| n-Butyl Acrylate | Allyl Acetate (AAc) | 11.7 | 0.04 | Rich in M₁, low M₂ incorporation |
This table presents reactivity ratios for allyl acetate, a monomer with similar allyl functionality to AHPAA, copolymerized with various common monomers. The data indicates the general difficulty in incorporating allyl monomers via free radical polymerization. Data sourced from researchgate.net.
Cross-linking Agent Functionality in Polymer Networks
The acetoacetate and allyl groups of AHPAA provide dual opportunities for cross-linking, enabling the formation of robust polymer networks and thermosetting materials.
Synthesis of Thermosetting Polymers and Resins
The acetoacetate moiety is highly versatile for creating cross-linked thermosets through several chemical pathways. eastman.com These reactions can often proceed under mild, ambient temperature conditions, making them suitable for coatings and adhesives. researchgate.netgoogle.com
Key cross-linking reactions involving the acetoacetate group include:
Michael Addition: The active methylene (B1212753) protons of the acetoacetate group can undergo a Michael addition reaction with multifunctional acrylates. This reaction is typically catalyzed by a strong base and is a common method for curing thermosetting resins. google.comgoogle.com The kinetics of this reaction are relatively slow, which can be advantageous in preventing premature curing during formulation. nih.govmdpi.com
Enamine/Enamide Formation: Acetoacetate groups react readily with primary or secondary amines (such as those in hexamethylene diamine) to form stable enamine cross-links. researchgate.netpaint.org This reaction is particularly effective for creating one-pack, room-temperature curable systems. researchgate.net
Metal Chelation: The β-ketoester of the acetoacetate group can form strong chelates with various metal ions, creating another mode of cross-linking that can improve adhesion and thermal properties. researchgate.net
The allyl group also offers a pathway to cross-linking, typically through free-radical mechanisms or via thiol-ene "click" chemistry, where the allyl double bond reacts efficiently with a multifunctional thiol in the presence of a photo- or thermal initiator. This dual functionality allows for the design of dual-curing systems where, for example, an initial cure might proceed through the acetoacetate group, followed by a secondary, stimulus-induced cure of the allyl groups to enhance network density. nih.gov
Cross-linking Reactions with Poly(vinyl alcohol) Systems
Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible polymer rich in hydroxyl groups, making it an ideal candidate for modification and cross-linking. zenodo.org AHPAA can be used as a cross-linking agent for PVA-based systems, enhancing their water resistance and mechanical properties. nih.govgoogleapis.com
The reaction between AHPAA and PVA can occur through several mechanisms. While direct esterification or etherification between the acetoacetate or allyl groups and the hydroxyls of PVA is possible, more efficient cross-linking is often achieved by introducing a co-reactant. One highly effective method involves the reaction of the acetoacetate group with a diamine or dihydrazide in a PVA blend. For example, acetoacetylated PVA is known to cross-link rapidly with adipic dihydrazide (ADH), where the carbonyl of the acetoacetyl group reacts with the amine on ADH to form an imine (C=N) bond. nih.gov A similar reaction would occur if AHPAA were blended with PVA and a diamine cross-linker, creating a network where the AHPAA molecules bridge PVA chains. paint.orgnih.gov
Additionally, the hydroxyl group on AHPAA can form hydrogen bonds with the hydroxyls of PVA, promoting miscibility within the blend. The allyl group remains available for a secondary cross-linking step, potentially via radical polymerization or thiol-ene chemistry, to further densify the network. nasa.govnih.gov This approach allows for the creation of highly durable, water-resistant PVA-based materials for various applications. google.com The modification of PVA with ketones to form polyvinyl ketals is also a well-established reaction, suggesting that under acidic catalysis, the ketone of the acetoacetate group could potentially react with the 1,3-diol units of PVA to form cyclic acetal (B89532) linkages. nasa.govrsc.org
| Cross-linker Type | Reactive Group on Cross-linker | Reactive Group on PVA System | Resulting Linkage | Curing Condition |
| AHPAA (via Acetoacetate) + Diamine | Amine (-NH₂) | Acetoacetate (C=O) | Enamine | Ambient Temperature |
| Glutaraldehyde | Aldehyde (-CHO) | Hydroxyl (-OH) | Acetal | Acid Catalysis |
| Adipic Dihydrazide (ADH) | Hydrazide (-CONHNH₂) | Acetoacetylated PVA (C=O) | Imine (C=N) | Ambient Temperature |
| Sodium Trimetaphosphate (STMP) | Phosphate | Hydroxyl (-OH) | Phosphoester | Thermal |
This table compares different cross-linking strategies for Poly(vinyl alcohol), including a proposed mechanism using AHPAA in conjunction with a diamine, based on analogous reactions. nih.govnih.gov
Grafting Polymerization onto Natural and Synthetic Substrates
Grafting polymerization is a powerful technique to modify the surfaces of both natural and synthetic materials, thereby imparting new functionalities while retaining the inherent properties of the substrate. The compound 3-allyloxy-2-hydroxypropyl acetoacetate, with its reactive allyl and acetoacetate groups, is a prime candidate for such modifications. The allyl group, in particular, serves as a versatile handle for grafting reactions. A closely related and extensively studied compound, allyl glycidyl (B131873) ether (AGE), which forms the 3-allyloxy-2-hydroxypropyl substituent, provides significant insight into the grafting methodologies applicable to the subject compound.
Synthesis and Functionalization of 3-Allyloxy-2-hydroxypropyl-Cellulose
The synthesis of 3-allyloxy-2-hydroxypropyl-cellulose (AHP-cellulose) is a key step in creating a reactive cellulose (B213188) derivative that can be further functionalized. This is typically achieved through the etherification of cellulose with allyl glycidyl ether (AGE).
Homogeneous synthesis of AHP-celluloses has been successfully carried out by reacting cellulose with AGE in a NaOH/urea aqueous solution. researchgate.net This method allows for the preparation of water-soluble AHP-celluloses with a degree of substitution (DS) that can be controlled by adjusting the molar ratio of AGE and NaOH to the anhydroglucose (B10753087) unit (AGU) and other reaction conditions. researchgate.net For instance, AHP-celluloses with a DS of 0.32 and higher have been shown to be soluble in water. researchgate.net The structure of these derivatives is confirmed using techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The presence of the allyl groups introduces reactive C=C double bonds into the cellulose structure, enabling further modification through grafting or other chemical reactions. researchgate.net
The choice of solvent system significantly impacts the synthesis. Etherification of cellulose with AGE has been studied in various aqueous alkaline solutions, including sodium hydroxide (B78521) (NaOH) and quaternary ammonium (B1175870) hydroxides like benzyltrimethylammonium (B79724) hydroxide and tetramethylammonium (B1211777) hydroxide. researchgate.net While the highest molar substitution was achieved in NaOH, the resulting AHP-cellulose exhibited lower solubility in dimethyl sulfoxide (B87167) (DMSO-d6) compared to products from other bases. researchgate.net This suggests a more pronounced cascade reaction on the substituent itself in the presence of NaOH. researchgate.net 2D HSQC NMR analysis has confirmed that substitution occurs at the C2, C3, and C6 hydroxyl groups of the anhydroglucose units in all tested solvents. researchgate.netresearchgate.net
The reactivity of the incorporated allyl groups has been demonstrated through subsequent reactions, such as bromination, which also serves as a method to determine the DS. researchgate.net Furthermore, enzyme-treated cellulose has been modified with AGE to produce AHP-cellulose with a low DS of 0.05. researchgate.net This modified pulp showed increased solubility in aqueous sodium zincate, and fibers could be spun from solutions containing this modified cellulose. researchgate.net The presence of the 3-allyloxy-2-hydroxypropyl groups in these fibers provides reactive sites for further functionalization to impart new properties. researchgate.net
| Cellulose Source | Solvent System | Achieved Degree of Substitution (DS) | Key Findings | Reference |
|---|---|---|---|---|
| Microcrystalline Cellulose | NaOH/urea aqueous solution | 0.32–0.67 | Water-soluble AHP-celluloses were obtained. DS was controllable by reaction conditions. | researchgate.net |
| Cellulose | Aqueous alkaline solutions (NaOH, quaternary ammonium hydroxides) | Varies with base | Highest molar substitution in NaOH, but lower subsequent solubility in DMSO-d6. Substitution confirmed at C2, C3, and C6. | researchgate.net |
| Enzyme-treated Pulp | Alkaline aqueous tert-butanol | 0.05 | Modified pulp showed higher solubility in aqueous sodium zincate. Fibers could be regenerated. | researchgate.net |
Grafting onto Other Polysaccharides and Polymeric Backbones
The versatility of the allyl group in this compound allows for its grafting onto a variety of other natural and synthetic polymer backbones beyond cellulose, often using allyl glycidyl ether (AGE) as the grafting monomer.
Grafting onto Polysaccharides:
Starch: Starch has been modified with AGE in an alkali-mediated etherification to produce unsaturated starch derivatives. researchgate.net These derivatives can be further processed; for example, AGE-modified potato starch has been used to prepare fiber-reinforced composites. researchgate.net
Xylan: A novel graft polymer of xylan-g-allyl glycidyl ether (xylan-g-AGE) has been synthesized. nih.gov This material is thermoresponsive and can self-assemble, and has been used in photoresins for DLP 3D printing to fabricate hydrogels. nih.gov
Chitosan (B1678972): Chitosan has been modified with AGE, with studies indicating that in the presence of alkali, the formation of chitosan ethers is preferred. researchgate.net The allyl-substituted derivatives can be used for applications such as the microfabrication of 3D structures. researchgate.net
Alginate: Sodium alginate has been functionalized with AGE to create sodium alginate allyl glycidyl ether (SA-AGE). researchgate.net These modified alginates can be photocrosslinked to form hydrogels suitable for biomedical applications like wound dressings. researchgate.net
Gelatin: Gelatin has been successfully grafted with AGE. researchgate.net Studies using the Van Slyke method have shown that the grafting reaction primarily occurs on the free amino groups of the gelatin protein. researchgate.net
Grafting onto Synthetic Polymers:
The allyl functionality can also be used to graft onto or copolymerize with synthetic polymer backbones.
Poly(methyl methacrylate) and Poly(allyl methacrylate): Allyl glycidyl ether has been copolymerized with methyl methacrylate (MMA) and allyl methacrylate (AMA) via radical polymerization using benzoyl peroxide as an initiator. nih.gov Characterization by FT-IR and 1H-NMR confirmed that the pendant epoxy groups from AGE remained intact throughout the copolymerization. nih.gov
Poly(ε-caprolactone): Amphiphilic graft copolymers have been created with a hydrophilic poly(ethylene oxide-co-allyl glycidyl ether) (PEAG) backbone and hydrophobic poly(ε-caprolactone) (PCL) side chains. researchgate.net This was achieved through a combination of anionic copolymerization, radical-mediated thiol-ene reaction, and ring-opening polymerization. researchgate.net
Polystyrene: Functional block copolymers of PSt-b-P(MA-co-AGE) have been prepared using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, demonstrating the living polymerization character of this process. researchgate.net
| Substrate | Grafting/Copolymerization Method | Resulting Product | Potential Application | Reference |
|---|---|---|---|---|
| Starch | Alkali-mediated etherification | AGE-modified starch | Fiber-reinforced composites | researchgate.net |
| Xylan | Grafting polymerization | Xylan-g-AGE | Thermoresponsive hydrogels for 3D printing | nih.gov |
| Alginate | Etherification | Sodium alginate allyl glycidyl ether (SA-AGE) | Photocrosslinked hydrogels for wound dressings | researchgate.net |
| Methyl Methacrylate (MMA) | Radical copolymerization | Poly(AGE-co-MMA) | Functional polymers with pendant epoxy groups | nih.gov |
| Poly(ethylene oxide-co-AGE) | Thiol-ene reaction and ROP | PEAG-g-PCL | Self-assembled nanoparticles for drug delivery | researchgate.net |
Photopolymerization and UV-Curing Applications
The allyl group in this compound is highly amenable to photopolymerization reactions, making the compound a valuable component in UV-curable formulations. UV curing is a rapid, solvent-free, and energy-efficient process used to produce crosslinked networks for coatings, adhesives, and 3D printing.
The photopolymerization of allyl ethers often proceeds via a thiol-ene reaction mechanism. This "click" reaction involves the radical-mediated addition of a thiol group (R-SH) across the allyl double bond (C=C). wikipedia.org This process is known for its high efficiency, rapid rates, and reduced sensitivity to oxygen inhibition compared to traditional acrylate-based photopolymerization. researchgate.net
Research into UV-curable resins has leveraged the reaction between allyl glycidyl ether (AGE) and polyfunctional thiols. wikipedia.org This can be a one-pot, solvent-free synthesis where the initial thiol-epoxy reaction is followed by a UV-initiated thiol-ene reaction to cure the resin into a crosslinked network. wikipedia.org This modular approach allows for the tuning of thermomechanical properties, enabling the creation of materials ranging from soft elastomers to rigid plastics by simply adjusting the thiol-to-AGE ratio and the composition of the thiol monomers. wikipedia.org Such resins have been shown to be suitable for Digital Light Processing (DLP) 3D printing due to their good fluidity and high cure rates. wikipedia.org
The kinetics of thiol-allyl ether photopolymerization have been investigated, and these reactions can be initiated by various photoinitiating systems, including those sensitive to visible light. researchgate.net A system based on Rose Bengal/Ferrocenium salt/hydroperoxide, for instance, has been shown to be particularly efficient for the photoinitiated polymerization of thiol-allyl ether mixtures. researchgate.net
Furthermore, the glycidyl ether part of related molecules can undergo cationic photopolymerization. nih.gov While the allyl group typically polymerizes via a radical mechanism, the presence of an epoxide ring, as in AGE, allows for dual-curing systems. Cationic photopolymerization of alkyl glycidyl ethers can be initiated by photoinitiators that generate a strong acid upon UV irradiation, which then catalyzes the ring-opening polymerization of the epoxide. nih.gov This dual-curing potential, combining radical and cationic mechanisms, could lead to the development of interpenetrating polymer networks (IPNs) with enhanced properties.
| System Studied | Polymerization Mechanism | Key Findings | Potential Application | Reference |
|---|---|---|---|---|
| Allyl Glycidyl Ether (AGE) and Polyfunctional Thiols | Sequential Thiol-Epoxy and Thiol-Ene Radical Photopolymerization | One-pot, solvent-free synthesis of UV-curable resins with tunable mechanical properties. | Additive manufacturing (DLP 3D printing) of elastomers. | wikipedia.org |
| Thiol-Allyl Ether Mixtures | Visible Light-Initiated Radical Polymerization | Efficient polymerization with high conversion yields and fast rates using specific photoinitiator systems. | Coatings and biomedical devices. | researchgate.net |
| Alkyl Glycidyl Ethers | Cationic Photopolymerization | Photoactivated frontal polymerization is possible, often requiring slight thermal activation after initial UV exposure. | Composite curing, coatings. | nih.gov |
Advanced Materials Science Research Applications of 3 Allyloxy 2 Hydroxypropyl Acetoacetate Derivatives
Development of Novel Polymeric Materials for Coatings and Adhesives
The unique chemical structure of 3-Allyloxy-2-hydroxypropyl acetoacetate (B1235776), featuring both acetoacetate and allyl functionalities, makes its derivatives highly suitable for creating advanced polymeric materials for coatings and adhesives. The acetoacetate group is well-known for its ability to undergo cross-linking reactions, which is a critical aspect in the formulation of durable coatings and strong adhesives. google.comgoogle.com
Design of Specialty Coatings with Enhanced Performance
Derivatives of 3-Allyloxy-2-hydroxypropyl acetoacetate are being investigated for the formulation of specialty coatings that exhibit superior performance characteristics. The acetoacetate functionality allows for the development of self-crosslinking, room-temperature-cure coatings, which can offer excellent hardness and resistance to chemicals and blocking. google.comgoogle.com The incorporation of acetoacetate monomers into polymer resins has been shown to lower the glass transition temperature and reduce solution viscosity, which is advantageous for producing high-solids, low-VOC (Volatile Organic Compound) coatings. chempoint.comeastman.com
The reactive methylene (B1212753) and ketone carbonyl groups of the acetoacetate moiety can participate in various cross-linking reactions, leading to a modified polymer network with enhanced properties. chempoint.com Furthermore, the allyl group provides an additional site for polymerization or post-functionalization, which can be utilized to further tailor the coating's properties. This dual-functionality allows for the design of coatings with a unique combination of flexibility, toughness, and chemical resistance.
Below is a table summarizing the potential performance enhancements in coatings formulated with acetoacetate-functional monomers:
| Property | Enhancement | Mechanism |
| Hardness | Increased | Cross-linking of acetoacetate groups |
| Chemical Resistance | Improved | Densely cross-linked polymer network |
| Adhesion | Promoted | Interaction of acetoacetate groups with metal, mineral, and wood substrates |
| Lower VOCs | Achieved | Decreased viscosity allows for higher solids content |
| Weatherability | Good | Inherent stability of the polymer backbone |
Formulation of Adhesives with Improved Bonding Characteristics
In the realm of adhesives, the incorporation of this compound derivatives can lead to formulations with significantly improved bonding characteristics. The acetoacetate group is known to promote adhesion to a wide variety of substrates. chempoint.com This is attributed to the ability of the acetoacetate group to form strong interactions with surfaces, including metal, wood, and various plastics.
The cross-linking versatility of the acetoacetate functionality is also a key factor in developing high-strength adhesives. mdpi.comgoogle.com By reacting with cross-linking agents or through self-crosslinking mechanisms, a robust and durable adhesive bond can be formed. The presence of the allyl group offers the potential for dual-cure systems, where an initial curing step can be followed by a secondary cross-linking reaction initiated by the allyl groups, leading to enhanced mechanical properties of the final adhesive. mdpi.com
Fabrication of Composite Materials and Functional Blends
The dual reactivity of this compound derivatives makes them excellent candidates for the fabrication of advanced composite materials and functional polymer blends. The ability to form strong covalent bonds with both the polymer matrix and reinforcing fillers is crucial for creating high-performance composites.
Engineering of Composites with Specific Mechanical and Chemical Properties
The introduction of an allyloxy alkyl group from allyloxyalcohols into polymer chains can regulate the length of the carbon chain, which in turn influences the properties of the resulting polymeric materials. mdpi.com When used in composites, derivatives of this compound can act as a coupling agent, improving the compatibility and adhesion between the organic polymer matrix and inorganic fillers. The allyl group can co-polymerize with other monomers in the matrix, while the acetoacetate and hydroxyl groups can interact with the surface of fillers, such as glass fibers or mineral particles. This enhanced interfacial bonding is critical for achieving composites with high strength, stiffness, and impact resistance.
The following table outlines the potential impact of using this compound derivatives in composite materials:
| Property | Expected Outcome | Rationale |
| Tensile Strength | Increased | Improved stress transfer from matrix to filler |
| Impact Resistance | Enhanced | Stronger interfacial adhesion prevents crack propagation |
| Chemical Resistance | Improved | Denser, cross-linked matrix with fewer voids |
| Thermal Stability | Potentially Increased | Formation of a more robust, cross-linked network |
Interfacial Chemistry in Hybrid Materials
In organic-inorganic hybrid materials, the interface between the different phases plays a critical role in the final performance of the material. chempoint.com The functional groups of this compound can be strategically utilized to control this interfacial chemistry. The hydroxyl and acetoacetate groups can form hydrogen bonds or even covalent bonds with the surface of inorganic components, while the allyl group can be integrated into the polymer matrix. This creates a seamless transition between the organic and inorganic phases, leading to materials with a unique combination of properties that are not achievable with either component alone.
Research into Functional Biomaterials and Hydrogels
The biocompatibility and functionalizability of polymers are key requirements for their use in biomedical applications. Polymers with free functional groups, such as the allyl and hydroxyl groups in this compound derivatives, offer diverse characteristics that are desirable for tissue engineering and controlled drug delivery. nih.gov
Hydrogels, which are three-dimensional hydrophilic polymer networks, are widely used in the biomedical field due to their resemblance to living tissue. nih.govmdpi.comnih.gov The synthesis of hydrogels often involves the use of cross-linking agents to create a stable network structure. The allyl functionality in this compound derivatives can be utilized for such cross-linking reactions, for instance, through photo-initiated polymerization. nih.gov
Research has been conducted on the synthesis of 3-allyloxy-2-hydroxypropyl derivatives of natural polymers like starch and cellulose (B213188). wur.nlresearchgate.netresearchgate.netresearchgate.netwur.nl These studies have shown that the introduction of the 3-allyloxy-2-hydroxypropyl group provides reactive C=C double bonds that allow for further functionalization of the biopolymer. researchgate.netresearchgate.net This opens up possibilities for creating novel biomaterials and hydrogels with tailored properties for specific biomedical applications, such as drug delivery systems or scaffolds for tissue regeneration. For instance, the synthesis of 3-Allyloxy-2-hydroxypropyl-celluloses has been explored, demonstrating that the degree of substitution can be controlled to tailor the properties of the resulting water-soluble, reactive cellulose derivatives. researchgate.net
Synthesis of Cellulose-Based Hydrogels via Polymerization
The synthesis of advanced hydrogels from cellulose can be envisaged through the chemical modification of its backbone with moieties such as this compound. The synthesis of 3-allyloxy-2-hydroxypropyl cellulose is a known process, typically achieved by reacting cellulose with allyl glycidyl (B131873) ether (AGE) in an alkaline medium, such as a sodium hydroxide (B78521)/urea aqueous solution. rsc.orgresearchgate.net This reaction introduces the 3-allyloxy-2-hydroxypropyl group onto the cellulose chain. The degree of substitution can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants. researchgate.net
To incorporate the acetoacetate functionality, the resulting 3-allyloxy-2-hydroxypropyl cellulose could be further reacted with an acetoacetylating agent like diketene (B1670635) or, more commonly, undergo transesterification with an alkyl acetoacetate such as tert-butyl acetoacetate. This step would functionalize the pendant hydroxyl groups of the propyl chain, yielding the target this compound derivative of cellulose.
The presence of both allyl and acetoacetate groups on the cellulose backbone would allow for a dual-curing or multi-mode crosslinking process to form a hydrogel network. The allyl groups (C=C double bonds) are available for various polymerization techniques, including free-radical polymerization, often initiated by thermal or photo-initiators, or through thiol-ene click chemistry. acs.orgscilit.comresearchgate.netnih.govabo.fi Simultaneously, the acetoacetate groups offer several crosslinking pathways. For instance, they can react with amines to form stable enamine linkages or undergo Michael addition reactions. researchgate.netpaint.org This versatility in crosslinking allows for the fine-tuning of the hydrogel's mechanical properties and degradation profile.
The general process for forming such a hydrogel would involve dissolving the functionalized cellulose derivative in a suitable solvent, adding a crosslinking agent or initiator, and then triggering the crosslinking reaction through heat, UV radiation, or a change in pH, depending on the chosen chemistry. cellulosechemtechnol.ronih.govmdpi.comresearchgate.netmdpi.comnih.gov The resulting three-dimensional network would be capable of entrapping large amounts of water, characteristic of hydrogels.
Table 1: Conceptual Synthesis Pathway for Cellulose-Based Hydrogel
| Step | Reactants | Key Functional Groups Involved | Resulting Intermediate/Product |
|---|---|---|---|
| 1. Etherification | Cellulose, Allyl Glycidyl Ether (AGE), NaOH/Urea | Hydroxyl groups of cellulose, Epoxide ring of AGE | 3-Allyloxy-2-hydroxypropyl cellulose |
| 2. Acetoacetylation | 3-Allyloxy-2-hydroxypropyl cellulose, tert-Butyl acetoacetate | Pendant hydroxyl groups, Acetoacetate group | Cellulose-graft-3-Allyloxy-2-hydroxypropyl acetoacetate |
| 3. Crosslinking | Functionalized Cellulose, Initiator/Crosslinker | Allyl groups, Acetoacetate groups | Crosslinked Hydrogel Network |
Responsive and Biocompatible Polymer Networks for Research
The unique combination of functional groups in this compound derivatives makes them excellent candidates for creating responsive and biocompatible polymer networks. Biocompatibility is inherently provided by the cellulose backbone, a well-established biomaterial. mdpi.comnih.govmdpi.com The synthetic modifications, when carried out with appropriate reagents, can maintain this favorable property.
The responsiveness of the polymer network can be engineered through the acetoacetate and allyl functionalities. Acetoacetate groups can form dynamic covalent bonds, such as enamines, when reacted with amines. mdpi.com These bonds can be reversible under certain conditions, such as changes in pH, leading to a pH-responsive hydrogel that could be designed to release an encapsulated payload in a specific environment.
Furthermore, the acetoacetate moiety is known to participate in chelation with metal ions. This property could be exploited to create hydrogels that respond to the presence of specific metal ions, potentially for sensing or controlled release applications. The crosslinking density, and thus the mechanical properties and swelling behavior of the hydrogel, could be modulated by the concentration of the crosslinking agent and the degree of functionalization.
The allyl groups provide an additional handle for creating complex polymer architectures, such as interpenetrating polymer networks (IPNs). nih.gov An initial network could be formed using the acetoacetate chemistry, and a second, interpenetrating network could be subsequently generated by polymerizing the allyl groups. This would result in a material with enhanced mechanical strength and potentially unique responsive behaviors. The ability to form such networks is crucial for applications in tissue engineering, where scaffolds need to mimic the complex environment of the extracellular matrix. nih.govrsc.org
Table 2: Potential Stimuli-Response Mechanisms
| Stimulus | Responsive Moiety | Mechanism | Potential Application |
|---|---|---|---|
| pH Change | Enamine bonds (from Acetoacetate + Amine) | Reversible bond cleavage/formation | pH-triggered drug release |
| Metal Ions | Acetoacetate group | Chelation | Ion sensing, controlled release |
| UV/Visible Light | Allyl group (with photoinitiator) | Photo-polymerization | In-situ gelation, 3D printing |
Application in Low-Formaldehyde Polymer Formulations
A significant advantage of utilizing acetoacetate chemistry in polymer formulations is the potential to create crosslinking systems that avoid the use of formaldehyde-based resins, such as those derived from melamine-formaldehyde or urea-formaldehyde. eastman.com These traditional crosslinkers are effective but are under scrutiny due to health and environmental concerns related to formaldehyde (B43269) emissions.
The acetoacetate group provides a versatile platform for formaldehyde-free crosslinking at ambient or slightly elevated temperatures. One of the most prominent mechanisms is the reaction of the acetoacetylated polymer with a multifunctional amine, such as hexamethylenediamine, to form stable enamine crosslinks. researchgate.netresearchgate.net This reaction is efficient and does not release any volatile byproducts.
Another important formaldehyde-free crosslinking pathway is the Michael addition reaction. google.com The active methylene group of the acetoacetate moiety can react with α,β-unsaturated carbonyl compounds, such as multifunctional acrylates, in the presence of a mild base catalyst to form a crosslinked network. google.com
In the context of a this compound functionalized polymer, the acetoacetate groups would be the primary reactive sites for creating a low-formaldehyde formulation. For instance, in a coating application, a polymer resin functionalized with this moiety could be formulated with a diamine or a polyacrylate crosslinker. Upon application and solvent evaporation, the crosslinking reaction would proceed, leading to a durable, crosslinked film without the involvement of formaldehyde. Historical patents also describe the reaction of acetoacetic esters with formaldehyde, but modern applications focus on using the acetoacetate group as a reactive site to replace formaldehyde-based crosslinkers. google.comresearchgate.net
Table 3: Comparison of Crosslinking Chemistries
| Crosslinking System | Chemistry | Curing Conditions | Byproducts |
|---|---|---|---|
| Traditional | Melamine-Formaldehyde | High Temperature ( >120°C) | Formaldehyde, Water |
| Acetoacetate-Amine | Enamine Formation | Ambient/Low Temperature | None |
| Acetoacetate-Acrylate | Michael Addition | Ambient/Low Temperature (with catalyst) | None |
Role As a Versatile Chemical Intermediate in Complex Molecule Synthesis
Precursor for Advanced Organic Building Blocks
There is no direct evidence in the reviewed literature to support the role of 3-Allyloxy-2-hydroxypropyl acetoacetate (B1235776) as a precursor for advanced organic building blocks. In principle, its bifunctional nature, possessing both an allyl group and a β-keto ester, would allow for a variety of subsequent transformations. The allyl group could undergo reactions such as isomerization, oxidation, or metathesis, while the β-keto ester moiety could be involved in cyclization, decarboxylation, or further alkylation reactions. However, no specific examples of these transformations starting from isolated 3-Allyloxy-2-hydroxypropyl acetoacetate have been documented.
Intermediate in the Synthesis of Pharmaceutical Leads and Compounds for Research
No published research explicitly identifies this compound as an intermediate in the synthesis of pharmaceutical leads or research compounds. While both the 1,2-propanediol core and the acetoacetate fragment are found in various biologically active molecules, the specific combination represented by this compound does not appear in synthetic pathways leading to known drugs or research probes.
Utility in Agro-chemical Synthesis (e.g., Herbicides, Insecticides)
Similarly, a comprehensive search of agrochemical synthesis literature did not yield any instances of this compound being used as a building block for herbicides, insecticides, or other crop protection agents.
Application as a Building Block in Heterocyclic Chemistry
While the β-keto ester functionality is a classic precursor for the synthesis of a wide array of heterocycles (e.g., pyrimidines, pyrazoles, and pyridines), there are no specific examples in the literature that utilize this compound for this purpose. The presence of the allyloxy and hydroxyl groups could potentially be exploited to create more complex, functionalized heterocyclic systems, but this remains a theoretical possibility without documented examples.
Role in the Synthesis of Specialty Flavor and Fragrance Molecules
The synthesis of flavor and fragrance compounds often involves esters and multifunctional molecules. However, there is no indication from the available literature that this compound is employed in the creation of specialty flavor or fragrance molecules.
Catalytic Applications and Mechanistic Studies of 3 Allyloxy 2 Hydroxypropyl Acetoacetate in Catalysis
Substrate in Asymmetric Synthesis and Organocatalysis Research
The core of 3-Allyloxy-2-hydroxypropyl acetoacetate's potential as a substrate lies in its acetoacetate (B1235776) group. This β-keto ester moiety contains a prochiral ketone that is an ideal target for asymmetric reduction to yield chiral β-hydroxy esters.
Potential as a Substrate:
Asymmetric Hydrogenation: The ketone can be stereoselectively reduced using chiral metal catalysts, such as those based on Ruthenium or Rhodium with chiral phosphine (B1218219) ligands, to access either the (R) or (S) enantiomer of the corresponding alcohol.
Asymmetric Transfer Hydrogenation: This method, often employing catalysts like Ru-TsDPEN, offers a practical alternative for the stereoselective reduction of the ketone.
Organocatalytic Reduction: Biocatalysts, particularly ketoreductases or alcohol dehydrogenases, could be employed for the highly selective reduction of the carbonyl group.
Asymmetric Alkylation: The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated to form an enolate. wikipedia.org This enolate is a soft nucleophile that can be used in asymmetric alkylation reactions, catalyzed by chiral phase-transfer catalysts or chiral metal complexes, to install a new stereocenter at this position.
While these methods are standard for simpler acetoacetate esters like ethyl acetoacetate, dedicated studies employing this compound as the substrate are not widely reported in scientific literature. nih.gov Such studies would be valuable for synthesizing complex chiral building blocks that incorporate an allyl handle for further functionalization.
Table 1: Potential Asymmetric Transformations of this compound
This table outlines hypothetical, yet chemically plausible, asymmetric reactions where this compound could serve as a key substrate. The performance indicators are illustrative of typical goals in such research.
| Reaction Type | Target Functional Group | Potential Catalyst Type | Desired Outcome |
| Asymmetric Hydrogenation | Ketone (C=O) | Chiral Ru- or Rh-phosphine complex | High enantiomeric excess (>95% ee) of the corresponding secondary alcohol |
| Asymmetric Alkylation | α-Carbon (CH₂) | Chiral Phase-Transfer Catalyst | High diastereoselectivity and enantiomeric excess of the α-alkylated product |
| Biocatalytic Reduction | Ketone (C=O) | Ketoreductase (KRED) Enzyme | Enantiopure alcohol with high conversion under mild, aqueous conditions |
Ligand Design and Metal Complex Formation in Coordination Chemistry
The molecular architecture of this compound is well-suited for acting as a ligand in coordination chemistry. The acetoacetate group is a classic bidentate chelating agent, capable of coordinating to a metal center through the two oxygen atoms of the β-ketoester system in its enolate form. wikipedia.org
This chelation is analogous to that of acetylacetone (B45752), forming stable six-membered rings with a variety of metal ions. wikipedia.org The additional presence of a secondary hydroxyl group and an ether oxygen offers further potential for creating multidentate ligands.
Coordination Potential:
Bidentate Chelation: The primary mode of coordination would involve the deprotonated acetoacetate moiety binding to a metal center.
Tridentate Coordination: The neighboring hydroxyl group could potentially coordinate to the same metal center, forming a tridentate O,O,O-ligand. This could enforce a specific geometry around the metal, which is a key principle in the design of selective catalysts.
While the formation of metal complexes with acetoacetate-functionalized polymers and surfaces is known in materials science for promoting adhesion, the synthesis and characterization of discrete, catalytically active metal complexes derived from this compound as a ligand is a largely unexplored research avenue. Such complexes could find applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Exploration for Novel Catalyst Development
The multifunctional nature of this compound makes it an intriguing platform for the development of novel catalyst systems. Its potential extends beyond simply being a substrate or a ligand to becoming a core component of the catalyst itself.
Avenues for Catalyst Development:
Immobilized Catalysts: The terminal allyl group serves as a valuable chemical handle for catalyst immobilization. It can be attached to a solid support, such as silica, polymers, or magnetic nanoparticles, through various chemical reactions like hydrosilylation, radical polymerization, or thiol-ene "click" chemistry. A catalytically active metal could then be chelated by the acetoacetate group, resulting in a heterogeneous catalyst that is easily recoverable and reusable. This approach is highly desirable for creating more sustainable and economical chemical processes.
Bifunctional Catalysts: The molecule contains both a Lewis basic site (the acetoacetate/hydroxyl part) and a reactive olefin. This opens the possibility of designing bifunctional catalysts where, for example, the metal-chelating portion activates one substrate while the allyl group participates in a separate reaction, such as in tandem catalysis.
Polymer-Based Catalysts: The allyl group allows the molecule to be readily copolymerized with other monomers. This would create a polymer with pendant chelating sites distributed along the chain. These sites can then be loaded with catalytic metals, creating a polymeric catalyst with potentially unique activity and selectivity profiles derived from the macromolecular environment.
The exploration of this compound for catalyst development represents a frontier in applying the principles of molecular design to create next-generation catalytic systems.
Table 2: Functional Groups of this compound and Their Catalytic Potential
| Functional Group | Chemical Moiety | Potential Role in Catalysis |
| β-Keto Ester | -C(O)-CH₂-C(O)-O- | Substrate for asymmetric reduction/alkylation; Bidentate chelating ligand for metal ions. |
| Secondary Alcohol | -CH(OH)- | Coordinating site for ligand design; Chiral center after reduction. |
| Allyl Ether | -O-CH₂-CH=CH₂ | Anchor for immobilization onto supports; Comonomer for polymer-based catalysts. |
Computational and Theoretical Chemistry Studies of 3 Allyloxy 2 Hydroxypropyl Acetoacetate
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are essential for elucidating the electronic structure of a molecule, which in turn governs its reactivity. For 3-Allyloxy-2-hydroxypropyl acetoacetate (B1235776), these investigations would focus on the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting electrostatic potential.
Detailed analysis of simpler, related molecules like ethyl acetoacetate reveals key electronic features that are transferable to the target molecule. wikipedia.orgnih.gov The acetoacetate moiety is the primary center of reactivity, characterized by two carbonyl groups and an acidic α-carbon. wikipedia.org Quantum chemical calculations, such as those using Density Functional Theory (DFT), can precisely map the electron density and identify nucleophilic and electrophilic sites. The highest occupied molecular orbital (HOMO) is typically localized on the enolate form of the acetoacetate group, indicating the primary site for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl carbons, highlighting their electrophilic nature.
The reactivity profile can be further detailed by calculating atomic partial charges. These charges indicate how electron density is distributed across the molecule, pinpointing atoms susceptible to nucleophilic or electrophilic attack. Theoretical calculations on related β-diketones provide insight into these distributions. katwacollegejournal.com The presence of the allyl and hydroxypropyl groups introduces additional complexity, potentially influencing the electronic properties of the acetoacetate core through inductive and steric effects.
Table 8.1.1: Representative Calculated Electronic Properties for an Acetoacetate Moiety Based on theoretical studies of analogous β-keto esters. These values are illustrative and would require specific calculation for 3-Allyloxy-2-hydroxypropyl acetoacetate.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates energy of the highest energy electrons; relates to ionization potential and nucleophilicity. |
| LUMO Energy | -1.2 eV | Indicates energy of the lowest energy unoccupied orbital; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and electronic excitation energy of the molecule. |
| Partial Charge on α-Carbon (Keto form) | -0.15 e | Indicates a nucleophilic character at this position, making it prone to alkylation. researchgate.net |
| Partial Charge on Carbonyl Carbon (Ketone) | +0.45 e | Indicates a significant electrophilic character, a site for nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to its multiple single bonds, this compound is a highly flexible molecule capable of adopting numerous conformations. Molecular dynamics (MD) simulations are the ideal tool for exploring this conformational landscape. nih.gov By simulating the motion of atoms over time, MD can reveal the most stable conformers and the energy barriers between them.
Computational studies on analogous flexible molecules, such as allyl ethyl ether and 1,3-propanediol, demonstrate the complexity of their conformational preferences. nih.govmdpi.com For this compound, the key degrees of freedom would be the dihedral angles along the ether linkage and the propyl chain. The conformational space of allyl ethers is known to be complex, with multiple stable conformers existing within a small energy range. nih.gov Similarly, studies on propanediol (B1597323) show a variety of possible conformations in solution. mdpi.com
A crucial aspect of the conformational analysis for this molecule would be the potential for intramolecular hydrogen bonding. The hydroxyl group on the propyl chain can act as a hydrogen bond donor, while the carbonyl oxygens of the acetoacetate moiety can act as acceptors. MD simulations can quantify the frequency and geometry of such interactions, which would significantly stabilize certain folded conformations.
Furthermore, MD simulations can model intermolecular interactions between the molecule and its environment, for instance, in a solvent. nih.gov Simulations of diallyl ether with water molecules show that water can form specific hydrogen bonds, influencing the relative stability of different conformers. yorku.caaip.org For this compound, simulations in an explicit solvent like water would elucidate how solvent molecules interact with the hydroxyl, ether, and ester functionalities, providing a complete picture of its behavior in solution. nih.govnih.gov
Table 8.2.1: Key Torsional Angles and Potential Non-covalent Interactions for Study
| Parameter Type | Specific Interaction / Dihedral Angle | Significance for Molecular Structure |
|---|---|---|
| Key Dihedral Angles | C-O-C-C (Ether linkage) | Determines the orientation of the allyl group relative to the propyl backbone. nih.gov |
| O-C-C-C (Propyl backbone) | Governs the overall shape and flexibility of the linker chain. mdpi.com | |
| C-C-O-C (Ester group) | Controls the orientation of the ester functional group. | |
| Intramolecular Interactions | OH···O=C (Hydrogen Bond) | Potential for a stable cyclic conformation through internal hydrogen bonding. |
| van der Waals contacts | Contribute to the stability of compact, folded structures. | |
| Intermolecular Interactions | Molecule-Solvent Hydrogen Bonds | Dictates solubility and influences conformational preferences in polar solvents. yorku.ca |
| Molecule-Molecule Interactions | Important for understanding bulk properties like viscosity and boiling point. |
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) is a robust method for investigating reaction mechanisms, providing accurate energetics for reactants, products, and transition states. For this compound, two key chemical processes are ripe for DFT analysis: keto-enol tautomerism and alkylation.
The acetoacetate group is subject to keto-enol tautomerism. wikipedia.org DFT calculations have been successfully used to study this equilibrium in simpler molecules like acetylacetone (B45752) and acetoacetyl fluoride. katwacollegejournal.comorientjchem.org These studies show that the relative stability of the keto and enol forms can be accurately predicted, and this stability is highly sensitive to the environment (gas phase vs. solvent). orientjchem.org DFT can be used to locate the transition state structure for the proton transfer between the keto and enol forms, thereby calculating the activation energy for the tautomerization process.
Another important reaction is the alkylation of the α-carbon. libretexts.org The enolate of an acetoacetate is an ambident nucleophile, meaning it can be alkylated at the central carbon (C-alkylation) or at a carbonyl oxygen (O-alkylation). DFT calculations on the ethylation of the ethyl acetoacetate anion have shown that it is possible to compute the activation energies for both pathways. researchgate.net These calculations reveal that the product ratio (C- vs. O-alkylation) is controlled by a combination of kinetic and thermodynamic factors. researchgate.net Applying this methodology to this compound would provide a mechanistic understanding of its alkylation reactions.
Table 8.3.1: Representative DFT-Calculated Energies for Keto-Enol Tautomerism Based on DFT studies of analogous β-diketones like acetylacetone and substituted variants. katwacollegejournal.comorientjchem.org Values are illustrative.
| Parameter | Gas Phase (kcal/mol) | Polar Solvent (kcal/mol) | Significance |
|---|---|---|---|
| ΔE (Eenol - Eketo) | -2.5 | +1.5 | Relative stability of the two tautomers; enol is often favored in gas phase, keto in polar solvents. orientjchem.org |
| Activation Energy (Keto → Enol) | +35.0 | +30.0 | Energy barrier for the tautomerization reaction; determines the rate of interconversion. orientjchem.org |
| Activation Energy (C-alkylation) | Lower than O-alkylation | DFT can predict the regioselectivity of reactions by comparing transition state energies. researchgate.net | |
| Activation Energy (O-alkylation) | Higher than C-alkylation | The kinetically disfavored pathway in many cases. researchgate.net |
Development of Structure-Property Relationships through Computational Modeling
Computational modeling can be extended to develop quantitative structure-property relationships (QSPR). cetjournal.it QSPR models use calculated molecular descriptors to predict macroscopic physical and chemical properties, such as boiling point, viscosity, or solubility. youtube.com Developing a QSPR model for a class of compounds that includes this compound would enable the prediction of its properties without direct measurement.
The process involves several steps. First, a dataset of related molecules (e.g., various acetoacetate esters with different alcohol and allyl-like substituents) with known experimental properties is assembled. Second, a wide range of molecular descriptors is calculated for each molecule in the dataset using computational chemistry software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, polarizability).
Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the descriptors with the experimental property. chemrxiv.orgnih.gov The resulting QSPR equation can then be used to predict the property for new molecules like this compound, simply by calculating its molecular descriptors. The reliability of such models depends on the quality of the initial dataset and the statistical validation performed. cetjournal.it
Table 8.4.1: Example of a Hypothetical QSPR Model for a Physical Property This table illustrates the format of a QSPR model. The descriptors and coefficients are for demonstrative purposes only.
| Model Component | Value / Descriptor | Description |
|---|---|---|
| Predicted Property | Boiling Point (°C) | The physical property being modeled. |
| Model Equation | Property = C₀ + C₁·D₁ + C₂·D₂ + ... | General form of a linear QSPR model. |
| C₀ (Intercept) = 25.5 | A constant baseline value for the model. | |
| C₁·D₁ = 0.85 × (Molecular Weight) | Contribution from the molecular weight descriptor. | |
| C₂·D₂ = 15.2 × (Polar Surface Area) | Contribution from the polar surface area descriptor. | |
| Statistical Metric | R² = 0.92 | Coefficient of determination, indicating the model's goodness of fit. youtube.com |
Advanced Analytical Characterization Techniques in Research on 3 Allyloxy 2 Hydroxypropyl Acetoacetate
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in the analysis of 3-Allyloxy-2-hydroxypropyl acetoacetate (B1235776), offering non-destructive and highly detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Allyloxy-2-hydroxypropyl acetoacetate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
¹H NMR (Proton NMR) is used to identify the different types of protons and their neighboring environments within the molecule. The integration of the signal peaks corresponds to the number of protons, while the splitting patterns (multiplicity) reveal adjacent protons, confirming the connectivity of the molecular fragments.
¹³C NMR (Carbon-13 NMR) provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count and identification of the carbon skeleton, including the carbonyl carbons of the ester and keto groups, the carbons of the allyl group, and those of the propyl backbone.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~5.90 | m | -CH=CH₂ |
| ~5.25 | m | -CH=CH₂ (trans) |
| ~5.18 | m | -CH=CH₂ (cis) |
| ~4.10 | m | O-CH₂-CH(OH) |
| ~4.00 | d | O-CH₂-CH=CH₂ |
| ~3.50 | s | -CO-CH₂-CO- |
| ~3.45 | m | CH(OH)-CH₂-O |
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~201.0 | Keto C=O |
| ~171.5 | Ester C=O |
| ~134.5 | -CH=CH₂ |
| ~117.0 | -CH=CH₂ |
| ~72.0 | O-CH₂-CH=CH₂ |
| ~70.0 | O-CH₂-CH(OH) |
| ~68.0 | CH(OH) |
| ~66.0 | CH₂-O-(allyl) |
| ~50.0 | -CO-CH₂-CO- |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique used to identify the characteristic functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum provides a molecular fingerprint, confirming the presence of key groups.
The most prominent bands in the FT-IR spectrum of this compound include a broad absorption for the hydroxyl (-OH) group, sharp, strong peaks for the carbonyl (C=O) groups of the ester and ketone, and characteristic peaks for the C=C double bond of the allyl group and the C-O ether linkage.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3450 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3080 | =C-H stretch | Alkene (Allyl) |
| ~2930 | C-H stretch | Alkane |
| ~1745 (strong) | C=O stretch | Ester |
| ~1720 (strong) | C=O stretch | Ketone |
| ~1645 | C=C stretch | Alkene (Allyl) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of fragmentation patterns. In MS, molecules are ionized and then sorted based on their mass-to-charge (m/z) ratio. The technique provides precise molecular weight data, serving as a final confirmation of the chemical formula (C₁₀H₁₆O₅). The expected molecular weight is approximately 216.23 g/mol , and the detection of the corresponding molecular ion peak ([M]⁺) or a related adduct (e.g., [M+H]⁺, [M+Na]⁺) confirms the compound's identity.
Furthermore, high-resolution mass spectrometry can provide the exact mass, which validates the elemental composition. Analysis of the fragments produced upon ionization can also help to verify the structure, as the molecule breaks apart at predictable locations, such as the ester and ether linkages.
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. In the context of this compound, it is crucial for assessing purity and for characterizing polymers derived from the monomer.
Size Exclusion Chromatography (SEC) for Polymer Characterization
While this compound is a monomer, it is frequently used in polymerization reactions. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the resulting polymers. SEC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains.
This technique is essential for determining the molecular weight distribution of a polymer sample. Key parameters obtained from SEC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly uniform (monodisperse) polymer. This data is critical for correlating the polymer's molecular characteristics with its physical properties.
Example SEC Data for a Polymer Derived from Acetoacetate Monomers
| Parameter | Value | Description |
|---|---|---|
| Mn ( g/mol ) | 9,500 | Number-Average Molecular Weight |
| Mw ( g/mol ) | 15,200 | Weight-Average Molecular Weight |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))
Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. They are particularly important for materials intended for applications where thermal stability is a concern.
Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as it is heated over time in a controlled atmosphere. For materials derived from this compound, TGA provides critical information about thermal stability and decomposition profiles. The analysis can identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the test. This is particularly relevant for cured resins and polymers, where the thermal stability indicates the material's durability and service temperature range. For instance, TGA can be used to compare the stability of different polymer formulations or to study the effect of crosslinking on thermal degradation.
Example TGA Data for a Cured Acetoacetate-Containing Resin
| Parameter | Temperature (°C) | Description |
|---|---|---|
| T₅% | ~250 | Temperature at 5% weight loss |
| T₁₀% | ~300 | Temperature at 10% weight loss |
Microscopic and Imaging Techniques for Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))
The morphological characterization of "this compound" and its derivatives is crucial for understanding their physical properties and behavior in various applications. While specific research focusing solely on the SEM analysis of "this compound" is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally related compounds, such as 1-Allyloxy-2-hydroxy-propyl-starch (AHP-starch). AHP-starch shares the allyloxy-2-hydroxypropyl functional group, making its characterization relevant.
Research conducted on AHP-starch, a derivative of starch modified with allyl glycidyl (B131873) ether, utilized SEM to compare the morphology of the modified starch granules with their unmodified counterparts. The findings from these studies are particularly instructive. It was reported that the etherification of starch to introduce the 1-allyloxy-2-hydroxy-propyl group did not lead to any discernible changes in the granular morphology or crystallinity when observed under SEM. wur.nl This indicates that the chemical modification occurred without disrupting the fundamental granular structure of the starch.
Such analysis is vital as it confirms that the desirable physical form of the base material is retained after chemical modification, which can be a critical factor for its application. For instance, in applications where particle integrity is important, SEM provides the necessary visual evidence.
The insights gained from the analysis of AHP-starch suggest a methodological approach for the characterization of "this compound". Future research would likely involve using SEM to visualize the compound, potentially after a purification or formulation process, to understand its solid-state morphology.
Below is a data table summarizing the typical research findings from the SEM analysis of AHP-starch compared to native starch, which can be extrapolated to hypothesize the kind of data that would be sought for "this compound".
| Parameter | Unmodified Starch | 1-Allyloxy-2-hydroxy-propyl-starch (AHP-starch) | Research Finding |
| Granular Shape | Typically oval to spherical | Oval to spherical | No significant change observed. wur.nl |
| Surface Texture | Smooth | Smooth | No significant alteration in surface texture. wur.nl |
| Granular Integrity | Intact | Intact | The modification process did not cause fractures or degradation of the granules. wur.nl |
| Crystallinity | Crystalline structure present | Crystalline structure retained | X-ray diffraction, often used in conjunction with SEM, showed no loss of crystallinity. wur.nl |
This table illustrates how SEM, in conjunction with other techniques, provides a comprehensive morphological profile of a modified polymer. Similar detailed analysis would be invaluable for the full characterization of "this compound".
Future Research Directions and Emerging Perspectives for 3 Allyloxy 2 Hydroxypropyl Acetoacetate
Exploration of Undiscovered Synthetic Routes and Functionalization Strategies
Future research into 3-Allyloxy-2-hydroxypropyl acetoacetate (B1235776) will likely be anchored in the development of novel and efficient synthetic methodologies. While the synthesis of similar structures like 3-allyloxy-2-hydroxypropyl-cellulose is achieved through the reaction of a polysaccharide with allyl glycidyl (B131873) ether (AGE) in an alkaline medium, the synthesis of the target acetoacetate can be envisioned through several strategic pathways. mdpi.comacs.org One potential route involves the direct reaction of allyl glycidyl ether with acetoacetic acid or its esters. Another approach could be a two-step process: first, the synthesis of 3-allyloxy-1,2-propanediol (B54475), followed by a transesterification with an acetoacetate ester, such as ethyl acetoacetate. eastman.com
The true potential of 3-Allyloxy-2-hydroxypropyl acetoacetate lies in its dual functionalization capabilities. The allyl group and the acetoacetate moiety offer orthogonal reactivity, allowing for a wide range of chemical modifications.
Allyl Group Functionalization: The carbon-carbon double bond of the allyl group is amenable to a variety of addition reactions. A particularly promising avenue is the use of thiol-ene "click" chemistry, which is known for its high efficiency and mild reaction conditions. mdpi.com This would allow for the grafting of various functionalities, including biomolecules, therapeutic agents, or other polymer chains. Other potential reactions include epoxidation, bromination, and hydroformylation, each introducing new reactive handles for further modification. mdpi.comgantrade.com
Acetoacetate Group Functionalization: The acetoacetate group is a classic example of a β-keto ester, exhibiting keto-enol tautomerism. The active methylene (B1212753) group is a potent nucleophile, enabling a host of carbon-carbon bond-forming reactions, such as alkylation and acylation. wordpress.com This functionality is also known to participate in Michael additions and can react with amines and aldehydes. eastman.com Furthermore, the acetoacetate group's ability to form stable chelates with metal ions opens up possibilities for creating metallo-supramolecular assemblies or catalysts. eastman.com
A summary of potential functionalization reactions is presented in Table 1.
Table 1: Potential Functionalization Reactions for this compound
| Functional Group | Reaction Type | Reagents/Conditions | Potential Outcome |
| Allyl | Thiol-ene "click" reaction | Thiols, photoinitiator/heat | Grafting of various molecules |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Formation of an epoxide ring | |
| Bromination | Bromine | Introduction of bromine atoms | |
| Hydroformylation | CO, H₂, catalyst | Formation of an aldehyde | |
| Acetoacetate | Alkylation/Acylation | Alkyl/acyl halides, base | C-C bond formation |
| Michael Addition | Michael acceptors (e.g., acrylates) | Formation of new C-C bonds | |
| Knoevenagel Condensation | Aldehydes/ketones, base | α,β-unsaturated products | |
| Chelation | Metal ions | Formation of metal complexes |
Advancement in Novel Polymer Architectures and Self-Assembling Systems
The dual reactivity of this compound makes it an ideal candidate for the construction of complex and novel polymer architectures. The ability to polymerize or functionalize through either the allyl or the acetoacetate group, or both, provides a high degree of control over the final material properties.
Future research could focus on creating polymers with unique topologies, such as:
Branched and Hyperbranched Polymers: By carefully controlling the reaction conditions, the acetoacetate and allyl functionalities can be used to create highly branched structures. For instance, the allyl group could be polymerized, and the pendant acetoacetate groups could then be used for crosslinking or further branching.
Graft Copolymers: The allyl group can be incorporated into a polymer backbone, and then various side chains can be grafted onto it via thiol-ene chemistry. mdpi.com Alternatively, the acetoacetate group can be used as an initiation site for ring-opening polymerization of cyclic esters like lactide or caprolactone.
Bottle-Brush Polymers: Macromonomers of this compound could be synthesized and then polymerized through the allyl group to create densely grafted bottle-brush structures. acs.org
The presence of both hydrophilic (hydroxy and acetoacetate groups) and hydrophobic (allyl and propyl groups) moieties in the molecule suggests a propensity for self-assembly. In aqueous or other selective solvents, these molecules could spontaneously organize into micelles, vesicles, or other ordered nanostructures. The acetoacetate's ability to chelate metal ions could be exploited to direct the self-assembly process, leading to the formation of metallo-supramolecular polymers with interesting optical, electronic, or catalytic properties. The study of these self-assembling systems could lead to new applications in drug delivery, nanotechnology, and sensing.
Integration into Circular Economy Principles and Sustainable Chemical Processes
The principles of the circular economy, which emphasize the reduction of waste and the continual use of resources, are becoming increasingly important in the chemical industry. researchgate.netjcchems.com this compound offers several potential avenues for the development of more sustainable materials.
Design for Recyclability: The functional groups in this molecule could be used to design polymers that are more easily recycled. For example, the ester linkage in the acetoacetate group could be designed to be cleavable under specific conditions, allowing for the depolymerization of the material back to its monomeric or oligomeric components. researchgate.net The allyl group could also be used to introduce crosslinks that are reversible, for example, through Diels-Alder chemistry if appropriately functionalized.
Bio-based Feedstocks: While allyl glycidyl ether is typically derived from petrochemical sources, there is growing interest in producing it from bio-based glycerol (B35011), a byproduct of biodiesel production. Similarly, acetoacetic acid and its esters can be produced through fermentation routes. The development of synthetic pathways that utilize these renewable feedstocks would significantly improve the sustainability profile of this compound and its derivatives.
Biodegradable Materials: The ester functionality within the acetoacetate group could serve as a point of hydrolytic or enzymatic degradation. By incorporating this monomer into polymer chains, it may be possible to design materials with controlled biodegradability. Furthermore, the use of biodegradable chelating agents is gaining traction for environmental applications, and the acetoacetate moiety shares some structural similarities with these compounds. researchgate.netnih.gov
The potential contributions of this compound to a circular economy are summarized in Table 2.
Table 2: Potential Contributions to a Circular Economy
| Circular Economy Principle | Application of this compound |
| Design for Recyclability | Introduction of cleavable ester linkages for chemical recycling. |
| Use of Renewable Feedstocks | Potential synthesis from bio-based glycerol and fermented acetoacetic acid. |
| Enhanced Biodegradability | Incorporation of hydrolytically unstable ester groups into polymer backbones. |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The unique combination of reactive groups in this compound opens up a vast landscape for interdisciplinary research. The versatility of this molecule makes it a platform for collaboration between chemists, materials scientists, and engineers to develop new materials with tailored properties for a wide range of applications.
Advanced Coatings and Adhesives: The acetoacetate functionality is already known to be useful in thermoset coatings, where it can participate in various crosslinking reactions, including with isocyanates and through Michael addition. eastman.com The addition of the allyl group provides a second, independent curing mechanism, allowing for the development of dual-cure systems with superior performance characteristics, such as improved adhesion, scratch resistance, and chemical stability. mdpi.comnih.gov
Biomaterials and Biomedical Engineering: The allyl group is widely used in the synthesis of polymers for biomedical applications, such as drug delivery and tissue engineering. mdpi.comnih.gov It can be functionalized with bioactive molecules or used to form hydrogels. The acetoacetate group, being a ketone body, may offer interesting biological properties or be used to chelate metal ions for diagnostic or therapeutic purposes. nih.govnih.gov The biodegradability of the ester linkage could also be advantageous in creating temporary scaffolds for tissue regeneration.
Functional Surfaces and Interfaces: The ability to selectively functionalize the allyl and acetoacetate groups allows for the precise engineering of surface properties. For example, a surface could be coated with a polymer derived from this monomer, and then the allyl groups could be used to attach lubricating molecules, while the acetoacetate groups could be used to bind metal nanoparticles for catalytic or antimicrobial applications. The chemoselective adsorption of allyl ethers on surfaces like silicon has been noted, suggesting potential applications in microelectronics and sensor technology. acs.org
The convergence of expertise from different fields will be crucial to fully unlock the potential of this compound and translate its unique chemical properties into innovative technological solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
